Paliperidone IMpurity 07

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Manufacturing

Impurity profiling is an essential and mandatory part of the pharmaceutical development process. globalpharmatek.com It involves the comprehensive identification, quantification, and characterization of impurities within an API. pharmaffiliates.com The primary goal of impurity profiling is to ensure the safety, quality, and efficacy of the final drug product. aquigenbio.com Even trace amounts of impurities can potentially impact the pharmacological activity of a drug or cause adverse effects in patients. veeprho.com

The insights gained from impurity profiling are invaluable throughout the drug development lifecycle. In the early stages, it helps in optimizing the synthetic route and manufacturing process to minimize the formation of impurities. aquigenbio.com During clinical trials, comprehensive impurity data is crucial for ensuring the safety of the API batches used. aquigenbio.com Furthermore, impurity profiling is vital for establishing appropriate storage conditions and shelf life by identifying potential degradation products. globalpharmatek.com Ultimately, a robust impurity profiling strategy is a cornerstone of regulatory compliance and a key factor in bringing a safe and effective drug to market. pharmaffiliates.comglobalpharmatek.com

Global Regulatory Frameworks for Pharmaceutical Impurity Control

To safeguard public health, regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceuticals. aquigenbio.com These frameworks provide a systematic approach to identifying, qualifying, and setting acceptable limits for impurities in both drug substances and drug products. adragos-pharma.com

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of globally recognized guidelines for impurity control. biotech-spain.com

ICH Q3A: Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of APIs. biotech-spain.com It establishes thresholds for reporting, identifying, and qualifying organic and inorganic impurities. europa.eugmp-compliance.org According to ICH Q3A(R2), impurities are classified as organic (e.g., starting materials, by-products, degradation products) and inorganic (e.g., salts, heavy metals). biotech-spain.comich.org The guideline provides a decision tree to help manufacturers determine the necessary actions based on the level of the impurity. jpionline.org

ICH Q3C: Impurities: Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. ich.org It classifies solvents into three classes based on their toxicity and sets Permitted Daily Exposure (PDE) limits to ensure patient safety. ich.orgeuropa.eu Class 1 solvents are known to cause unacceptable toxicities and should be avoided, while Class 2 solvents have less severe toxicity and should be limited. ich.org Class 3 solvents have low toxic potential. ich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. europa.euich.org It complements the Q3A and Q3B guidelines by providing specific guidance for these high-risk impurities. europa.eushimadzu.com.cn The M7 guideline emphasizes a risk-based approach to identify, categorize, qualify, and control mutagenic impurities to a level that poses negligible carcinogenic risk. ich.orgfda.gov

In addition to the ICH guidelines, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) play a crucial role in setting impurity standards. nih.govusp.org These pharmacopoeial requirements are often legally binding within their respective regions and define the specifications that pharmaceutical products must meet. who.int They provide monographs for specific drug substances that include tests and acceptance criteria for impurities. usp.orgeuropa.eu

National regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are responsible for enforcing these standards and guidelines. adragos-pharma.com They review the impurity data submitted in marketing authorization applications and ensure that manufacturers have implemented appropriate control strategies. europa.eufda.gov These agencies also issue their own guidance documents that further clarify and expand upon the international standards. fda.gov The collaboration between the ICH, pharmacopoeias, and national regulatory bodies creates a comprehensive global framework for the control of pharmaceutical impurities. adragos-pharma.com

Research Rationale and Focus on Paliperidone (B428) Impurity 07 within Pharmaceutical Impurity Science

Paliperidone is an atypical antipsychotic agent and is the major active metabolite of risperidone (B510). researchgate.net The study of its impurities is a critical component of ensuring its quality and safety. During the synthesis and degradation of paliperidone, several process-related and degradation impurities can be formed. researchgate.net

Paliperidone Impurity 07 is a specific impurity associated with paliperidone. venkatasailifesciences.comtlcstandards.com Research into this particular impurity is driven by the need to fully understand the impurity profile of paliperidone. This includes developing and validating analytical methods for its detection and quantification. For instance, stability-indicating analytical methods have been developed to separate paliperidone from its impurities, including those formed under stress conditions like oxidation. The identification and control of such impurities are essential for meeting the stringent regulatory requirements for pharmaceutical products. fda.gov

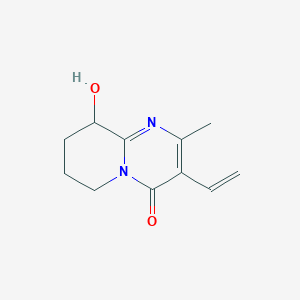

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H14N2O2 |

|---|---|

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

3-ethenyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h3,9,14H,1,4-6H2,2H3 |

Clé InChI |

GEANSHBDRJIEDQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N2CCCC(C2=N1)O)C=C |

Origine du produit |

United States |

Origin and Formation Mechanisms of Paliperidone Impurity 07

Classification of Pharmaceutical Impurities Relevant to Paliperidone (B428) and its Related Substances

Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredient (API), or develop during formulation, or upon aging of both API and formulated products. The International Council for Harmonisation (ICH) guidelines categorize impurities into three main types: organic impurities, inorganic impurities, and residual solvents.

Process-related impurities are substances that are formed as byproducts during the synthesis of the API. chemicea.com These can include unreacted starting materials, intermediates, and products of side reactions. In the synthesis of paliperidone, a number of process-related impurities have been identified. researchgate.net These arise from the complex multi-step chemical reactions involved in its production.

Several identified process-related impurities in paliperidone synthesis include:

Didehydro paliperidone pharmaffiliates.com

9-Alkyl analogue pharmaffiliates.com

Dehydro-9-alkyl analogue pharmaffiliates.com

Desfluoro paliperidone pharmaffiliates.comsimsonpharma.com

Hydroxy keto paliperidone pharmaffiliates.com

9-Ketopaliperidone anantlabs.comgoogle.com

Degradation-related impurities are formed when the API degrades due to exposure to light, heat, moisture, or through interaction with other components in the drug product. scholarsresearchlibrary.com Forced degradation studies on paliperidone have shown that it is susceptible to degradation under various stress conditions, including oxidative, hydrolytic, and photolytic conditions. analyticachemie.in

A significant degradation product of paliperidone is its N-oxide derivative, which can form under oxidative stress. jocpr.compharmaffiliates.com Another identified degradation product is the keto impurity, which can form under acidic conditions. researchgate.net

Beyond organic impurities, other classes of impurities are also a concern in pharmaceutical manufacturing.

Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis. Heavy metals may also be present as impurities. veeprho.com

Residual Solvents: Solvents are used throughout the synthesis and purification of paliperidone and trace amounts can remain in the final product. Common solvents used in paliperidone synthesis include methanol (B129727) and dichloromethane. veeprho.comallmpus.com

Mechanistic Pathways of Formation for Paliperidone Impurity 07

The formation of this compound, with the chemical name Hexadecanoic acid, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester, is directly linked to the manufacturing process of paliperidone or its long-acting injectable form, paliperidone palmitate.

This compound is an ester, specifically a palmitate ester. Its formation is likely associated with the synthesis of paliperidone palmitate, a long-acting injectable formulation of paliperidone. Paliperidone palmitate is synthesized by the esterification of paliperidone with palmitic acid or a reactive derivative.

The structure of Impurity 07 contains the core of a key intermediate in paliperidone synthesis, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, esterified with hexadecanoic acid (palmitic acid). This suggests that under certain reaction conditions, the intermediate can react with a palmitoylating agent, leading to the formation of this impurity.

The formation of this compound is directly influenced by the presence of specific starting materials and reagents.

Table 1: Contributing Factors to the Formation of this compound

| Factor | Role in Formation of Impurity 07 |

|---|---|

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | This is a key intermediate in the synthesis of paliperidone. veeprho.com Its presence as an unreacted starting material or a side-product in the esterification step can lead to the formation of Impurity 07. |

| Hexadecanoic acid (Palmitic acid) or its derivatives | This is the reagent used to form the palmitate ester of paliperidone. anantlabs.com If it reacts with the chloroethyl intermediate instead of paliperidone, Impurity 07 is formed. |

| Catalysts and Reagents | The specific catalysts and coupling agents used to facilitate the esterification can influence the selectivity of the reaction. Non-selective activation could lead to the esterification of the intermediate. |

Compound Names

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| Paliperidone |

| This compound / Hexadecanoic acid, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester |

| Didehydro paliperidone |

| 9-Alkyl analogue |

| Dehydro-9-alkyl analogue |

| Desfluoro paliperidone |

| Hydroxy keto paliperidone |

| 9-Ketopaliperidone |

| Paliperidone N-oxide |

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

| Hexadecanoic acid (Palmitic acid) |

| Methanol |

| Dichloromethane |

Degradation Pathways Leading to this compound

This compound is chemically identified as Hexadecanoic acid, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester. Its formation is likely linked to specific stress conditions and interactions, which are explored in the following sections.

Hydrolytic Degradation Processes and Relevant Chemical Transformations

Hydrolytic degradation involves the cleavage of chemical bonds by water. In the context of paliperidone, the ester and amide functionalities could be susceptible to hydrolysis under acidic or basic conditions. However, the structure of this compound, being an ester itself, suggests that its formation via hydrolytic degradation of paliperidone is unlikely. Instead, hydrolysis would be a degradation pathway for the impurity itself, breaking it down into its constituent chlorinated precursor and hexadecanoic acid. Forced degradation studies on paliperidone have shown it to be labile under hydrolytic conditions, but these studies have not identified Impurity 07 as a direct product. Current time information in Bangalore, IN.researchgate.netresearchgate.net

Photolytic Degradation Principles and Susceptibility of Paliperidone

Photolytic degradation is the breakdown of molecules by light. Paliperidone has been shown to be susceptible to photolytic stress. Current time information in Bangalore, IN.researchgate.netnih.gov One study, in particular, highlighted photolysis as a significant degradation factor for paliperidone, with only 24.64% of the drug remaining after 24 hours of exposure. researchgate.netnih.gov This study identified several degradation products through UPLC-MS analysis, including derivatives with modifications on the lactam, benzisoxazole, and pyrimidine (B1678525) rings. researchgate.netnih.gov However, the formation of this compound was not reported. While a vendor of the impurity mentions its formation under photolytic stress, this claim is not substantiated by detailed scientific literature. vulcanchem.com The energy from light would not typically be expected to facilitate the specific esterification and chlorination reactions required to form this impurity from paliperidone.

Thermal Stress-Induced Decomposition and Related Pathways

Thermal degradation occurs when a substance is exposed to high temperatures. Paliperidone has been found to be relatively stable under dry heat conditions in some studies. Current time information in Bangalore, IN. However, other research indicates that heat can induce degradation, following first-order kinetics. researchgate.netnih.gov The formation of this compound is not explicitly documented as a result of thermal stress on paliperidone. It is more plausible that this impurity is a process-related impurity, arising from the synthetic route of paliperidone or its derivatives, rather than a degradant formed under thermal stress alone.

Investigation of Drug-Excipient Compatibility and Interaction-Induced Impurity Formation

Drug-excipient interactions are a critical consideration in formulation development. chineway.com.cnresearchgate.net The structure of this compound strongly suggests its origin as a process-related impurity stemming from the synthesis of paliperidone palmitate. Paliperidone palmitate is the palmitate ester of paliperidone. nih.gov

The formation of Impurity 07 likely involves the reaction of a chlorinated precursor with hexadecanoic acid (palmitic acid), which is used in the synthesis of paliperidone palmitate. The chlorinated precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a known intermediate in the synthesis of paliperidone. google.com If this intermediate is present as an impurity in the paliperidone starting material during the esterification step with palmitic acid, it could react to form this compound.

Plausible Formation Pathway:

Step 1: Presence of Chlorinated Intermediate: The key precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, persists as an impurity in the paliperidone batch.

Step 2: Esterification Reaction: During the synthesis of paliperidone palmitate, where paliperidone is reacted with a form of palmitic acid (e.g., palmitoyl (B13399708) chloride), the residual chlorinated intermediate also undergoes esterification at the 9-hydroxy position.

This hypothesis is supported by the fact that many impurities are often byproducts of the synthetic process. veeprho.com Compatibility studies between paliperidone palmitate and various excipients have been conducted and generally show good compatibility, with no specific mention of the formation of Impurity 07. rasayanjournal.co.in

Kinetic and Thermodynamic Considerations in Impurity 07 Formation

There is no publicly available scientific literature detailing the kinetic or thermodynamic parameters for the formation of this compound. Such studies would require the specific monitoring of the reaction between the chlorinated precursor and palmitic acid under various conditions to determine reaction rates, activation energies, and equilibrium constants.

Advanced Analytical Methodologies for Paliperidone Impurity 07 Profiling

Strategies for Isolation and Selective Enrichment of Paliperidone (B428) Impurity 07

The isolation and enrichment of Paliperidone Impurity 07 from the bulk active pharmaceutical ingredient (API) or formulated drug product is a crucial first step for its characterization and for obtaining a reference standard. Various techniques can be employed, ranging from traditional chromatographic methods to advanced extraction and crystallization processes.

Preparative Chromatographic Techniques for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in the pharmaceutical industry. This method is essentially a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a specific component from a mixture. For the isolation of this compound, a method would be developed to maximize the resolution between the impurity and paliperidone itself, as well as other related substances.

Key considerations for developing a preparative HPLC method for this compound include:

Column Selection: A column with a high loading capacity and appropriate stationary phase chemistry (e.g., C18) is chosen to achieve the desired separation.

Mobile Phase Optimization: The composition of the mobile phase is carefully selected to maximize the separation factor between paliperidone and Impurity 07, allowing for the collection of a pure fraction of the impurity.

Loading Studies: The amount of sample loaded onto the column is optimized to maximize throughput without compromising the purity of the isolated impurity.

Advanced Extraction Methodologies for Impurity Separation

Advanced extraction techniques offer an alternative or complementary approach to chromatographic methods for the selective enrichment of this compound. These methods exploit differences in the physicochemical properties of the impurity and the API.

Solid-Phase Extraction (SPE): This technique can be used to selectively retain either the impurity or the API on a solid sorbent, allowing for their separation. The choice of sorbent and elution solvents is critical for achieving selective enrichment of Impurity 07.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract Impurity 07 from the drug matrix. This technique is advantageous due to its use of non-toxic solvents and its ability to be finely controlled.

Liquid-Liquid Extraction (LLE): This classic technique can be employed if there is a significant difference in the partitioning behavior of paliperidone and Impurity 07 between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, a selective extraction of the impurity can be achieved.

Crystallization and Recrystallization as Isolation Tools

Crystallization is a powerful purification technique in the pharmaceutical industry that can be used to isolate and enrich impurities. The principle behind this method is the difference in solubility between the API and the impurity in a given solvent system.

A typical crystallization process for enriching this compound would involve:

Dissolving the impure paliperidone in a suitable solvent at an elevated temperature to form a saturated solution.

Gradually cooling the solution to induce the crystallization of the less soluble component (ideally the API), leaving the more soluble impurity (hopefully Impurity 07) concentrated in the mother liquor.

Alternatively, if Impurity 07 is less soluble than paliperidone in a particular solvent, it may be possible to selectively crystallize the impurity out of the solution.

The success of this technique is highly dependent on the selection of the appropriate solvent and the precise control of crystallization conditions such as temperature, cooling rate, and agitation.

Chromatographic Techniques for Separation and Quantification of Impurity 07

Once isolated and characterized, or for routine quality control, robust chromatographic methods are required for the separation and accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose. biomedres.us

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of pharmaceutical impurities. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov

The application of UPLC for the profiling of this compound can lead to improved separation from closely eluting peaks and a reduction in solvent consumption.

| Parameter | Typical Conditions for Paliperidone Impurity Analysis using UPLC |

| Column | Acquity UPLC BEH C18 (e.g., 50-100 mm x 2.1 mm, 1.7 µm) nih.govjapsonline.com |

| Mobile Phase A | 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 2.0) nih.gov or ammonium (B1175870) acetate (B1210297) buffer japsonline.com |

| Mobile Phase B | Acetonitrile (B52724):Water (9:1 v/v) nih.gov or Acetonitrile japsonline.com |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 0.45 - 0.6 mL/min nih.govjapsonline.com |

| Column Temperature | 25 °C nih.govjapsonline.com |

| Detection Wavelength | 238 nm nih.govjapsonline.com |

| Run Time | As short as 2.5 - 5 minutes nih.govjapsonline.com |

The enhanced resolution provided by UPLC is particularly beneficial for complex impurity profiles, ensuring that even trace levels of Impurity 07 can be accurately quantified without interference from other components. nih.gov The shorter run times also allow for higher sample throughput in a quality control environment.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic impurities that may be present in a drug substance. alwsci.com In the context of paliperidone, GC is primarily employed to detect and quantify residual solvents, which are organic volatile impurities (OVIs) remaining from the synthesis and purification processes. ispub.com The analysis of this compound using GC would be applicable if the impurity itself is thermally stable and sufficiently volatile.

A static headspace (HS) sampling technique is often preferred for residual solvent analysis as it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API. researchgate.net The method typically utilizes a high-polarity capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, which is effective for separating a wide range of common pharmaceutical solvents. ispub.com Flame Ionization Detection (FID) is the most common detection method due to its high sensitivity for organic compounds. ispub.com Method validation is performed according to ICH guidelines to ensure accuracy, precision, and sensitivity for the target volatile impurities. researchgate.net

Table 1: Typical GC-FID Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., BP 624, DB-wax) | Separates individual volatile components based on their boiling points and polarity. |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. |

| Injector | Headspace or Direct Injection | Introduces the volatile sample components into the GC system. |

| Injector Temp. | ~230 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 40°C to 200°C) | Optimizes the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive and linear response for organic compounds. |

| Detector Temp. | ~250 °C | Prevents condensation of the separated components. |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Screening

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, economical, and versatile tool for screening impurities in paliperidone. researchgate.netepa.gov It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for quality control and stability studies. researchgate.net

For the screening of this compound, a method would be developed using pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. rsc.org The mobile phase, a crucial component for achieving separation, is optimized through systematic trials; a common combination for paliperidone includes methanol (B129727) and ethyl acetate. rsc.org After developing the plate in a chromatographic chamber, the separated spots are visualized under UV light (commonly at 254 nm or 284 nm) and quantified using a densitometric scanner. researchgate.netrsc.org The Rf value (retardation factor) of Impurity 07 would be compared against that of the paliperidone standard. The method's validation would confirm its linearity, precision, accuracy, and robustness, ensuring its suitability for routine impurity screening. researchgate.net

Table 2: HPTLC Method Parameters for Paliperidone Impurity Screening

| Parameter | Typical Specification |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60F254 Aluminum Plates |

| Mobile Phase | Methanol–Ethyl Acetate (8.0 + 2.0 v/v) rsc.org |

| Chamber Saturation | 20-30 minutes |

| Development | Ascending development in a twin-trough chamber researchgate.net |

| Detection | Densitometric scanning at 284 nm rsc.org |

| Rf of Paliperidone | ~0.54 rsc.org |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" analytical technique that bridges the gap between gas and liquid chromatography. twistingmemoirs.com It is particularly advantageous for impurity profiling due to its high speed, unique selectivity, and reduced consumption of organic solvents. twistingmemoirs.compharmtech.com SFC often uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC. twistingmemoirs.com

For challenging separations, such as distinguishing this compound from other structurally similar impurities or the API itself, SFC can offer an orthogonal selectivity to reversed-phase HPLC. nih.gov Method development in SFC involves optimizing parameters such as co-solvent composition (e.g., methanol), pressure, and temperature to achieve the desired resolution. researchgate.net The compatibility of SFC with mass spectrometry (SFC-MS) further enhances its power for impurity profiling, allowing for the direct identification of separated components. bohrium.com Its precision and low-level impurity detection capabilities are comparable to those of traditional RPLC methods, making it a robust choice for pharmaceutical analysis. nih.gov

Capillary Electrophoresis (CE) in Impurity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers distinct advantages for impurity profiling, including extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.netnih.gov CE is increasingly viewed as a valuable complement to HPLC for drug impurity analysis.

In the context of paliperidone, a Capillary Zone Electrophoresis (CZE) method, the simplest form of CE, could be developed. nih.gov Separation occurs in a fused-silica capillary filled with a background electrolyte buffer. The charge-to-size ratio of this compound would determine its migration time relative to the parent drug. CE is particularly well-suited for analyzing chiral impurities and other compounds that are difficult to resolve by liquid chromatography. nih.gov The development of a CE method for Impurity 07 would involve optimizing the buffer pH, concentration, and applied voltage to achieve baseline separation from paliperidone and other related substances.

Spectroscopic Techniques for Structural Elucidation of this compound

Once an impurity is isolated, typically via preparative HPLC, a combination of spectroscopic techniques is required for its unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of an organic molecule. researchgate.net A full suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be performed on the isolated this compound. joac.info

The resulting spectra would be meticulously compared with the well-documented NMR data of paliperidone. magritek.commagritek.com

¹H-NMR: This spectrum provides information about the number of different types of protons and their neighboring environments. A change in chemical shift (ppm), splitting pattern (e.g., doublet, triplet), or integration value for a specific proton signal in the impurity's spectrum compared to paliperidone's would indicate a modification in that region of the molecule. magritek.com

¹³C-NMR: This provides information on the carbon skeleton of the molecule. The appearance of new signals or the disappearance of existing ones would directly point to changes in the carbon framework.

2D-NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons. joac.info This detailed connectivity map is crucial for piecing together the exact structure of the impurity and pinpointing the site of modification relative to the parent paliperidone structure.

Table 3: Illustrative NMR Interpretation Strategy for Impurity 07

| NMR Experiment | Information Gained | Application to Impurity 07 Structure |

|---|---|---|

| ¹H-NMR | Proton environment, count, and coupling | Compare chemical shifts and splitting patterns to paliperidone to identify the modified molecular region. |

| ¹³C-NMR | Carbon skeleton | Identify changes in the number or type of carbon atoms (e.g., C=O, C-N). |

| COSY | ¹H-¹H connectivity | Establish proton spin systems within the impurity structure. |

| HSQC | Direct ¹H-¹³C correlation | Assign protons to their corresponding carbon atoms. |

Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is an essential technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high accuracy (typically <5 ppm error), which allows for the confident determination of its elemental formula. joac.info

Tandem mass spectrometry (MS/MS) is then employed to fragment the impurity's molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation pathway of Impurity 07 would be compared to that of paliperidone. Paliperidone itself shows characteristic fragmentation, such as the precursor-to-product ion transition of m/z 427.7→207.2. latamjpharm.org A shift in the mass of the molecular ion or a change in the fragmentation pattern would provide direct evidence of the location and nature of the structural modification. For instance, if a modification occurred on the benzisoxazole moiety, the fragments corresponding to that part of the molecule would show a mass shift, while other fragments might remain unchanged. This comparative analysis is fundamental to confirming the structure proposed by NMR data.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Paliperidone |

| This compound |

| Methanol |

| Ethyl Acetate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. youtube.com By measuring the absorption of infrared radiation at various wavelengths, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds in the molecule. This "molecular fingerprint" is invaluable for the initial structural assessment of an impurity like this compound.

The structure of this compound contains several key functional groups that would produce characteristic absorption bands in an IR spectrum. Analysis of the parent compound, Paliperidone, and its derivatives shows distinct peaks corresponding to its functional groups. For instance, the IR spectrum of Paliperidone shows characteristic peaks for N-H stretching, O-H stretching, C-H stretching, C=O (carbonyl), C=N, and C-F bonds. acs.org Similarly, analysis of Paliperidone Palmitate reveals strong bands for C-H stretching (from the long alkyl chain), C=O stretching (from the ester), and C=C bonds. semanticscholar.org

Based on its known structure, this compound would be expected to exhibit specific IR absorption bands that confirm the presence of its constituent functional groups. These bands provide primary evidence for the proposed structure before more complex analyses are performed.

Table 1: Expected IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1735-1750 |

| C=O (Amide in pyridopyrimidinone ring) | Stretch | ~1650 |

| C=N / C=C (Aromatic/Heterocyclic) | Stretch | 1500-1650 |

| C-O (Ester) | Stretch | 1000-1300 |

| C-Cl (Alkyl Halide) | Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.

The core structure of Paliperidone and its impurities, including the pyridopyrimidinone system, acts as the primary chromophore. Studies on Paliperidone and related compounds consistently show distinct UV absorption maxima. For example, a UV spectroscopic method developed for Paliperidone HCl identified a maximum absorption wavelength (λmax) at 236 nm. ejbps.com Other studies have reported λmax values for Paliperidone and its palmitate ester at approximately 238 nm and 278 nm. rroij.comrjptonline.orgresearcher.life

The UV-Vis spectrum of this compound is expected to be very similar to that of Paliperidone itself, as the core chromophoric structure remains unchanged. The addition of the hexadecanoate (B85987) ester and the chloroethyl group does not significantly alter the electronic system of the pyridopyrimidinone ring responsible for UV absorption. Therefore, UV-Vis spectroscopy serves as a valuable tool for quantification, often used as a detection method in liquid chromatography, by monitoring the characteristic absorbance at wavelengths around 238 nm or 278 nm. researchgate.netresearchgate.net

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of pharmaceutical impurities. wisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of impurity profiling, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. veeprho.com For Paliperidone and its related substances, numerous LC-MS and tandem mass spectrometry (LC-MS/MS) methods have been developed. researchgate.netnih.gov

These methods typically employ reverse-phase columns (e.g., C18) to separate the impurities from the active pharmaceutical ingredient (API). researchgate.netjoac.info The separated compounds are then introduced into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). For this compound, with a molecular weight of 481.1 g/mol , the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 482.1.

LC-MS/MS provides even greater specificity by selecting the precursor ion (e.g., m/z 482.1), fragmenting it, and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. For example, the precursor-to-product ion transition for Paliperidone is often monitored at m/z 427.2 > 207.2. researchgate.netlatamjpharm.org A similar targeted approach could be developed for the precise quantification of this compound even at trace levels.

Table 2: Typical LC-MS Parameters for Paliperidone Impurity Analysis

| Parameter | Description |

| Column | Zorbax SB-CN (150 x 4.6 mm, 5µm) or Thermo Betabasic-8 (100 x 4.6 mm, 5µm) researchgate.netresearchgate.net |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., Ammonium Acetate) and an organic solvent (e.g., Acetonitrile or Methanol) researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.3 mL/min researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Detection | Full Scan MS and/or Multiple Reaction Monitoring (MRM) for MS/MS researchgate.netresearchgate.net |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Elucidation

While LC-MS is excellent for determining molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. iosrphr.org The hyphenated technique of LC-NMR combines these capabilities, allowing for the separation of impurities and subsequent acquisition of NMR data directly on the isolated compound without the need for traditional, time-consuming offline isolation. wisdomlib.orgresearchgate.net

In an LC-NMR setup, after the impurity peak (e.g., this compound) elutes from the HPLC column, the flow can be directed into the NMR spectrometer's flow cell. The chromatographic flow is stopped, and NMR experiments (such as ¹H NMR and 2D-COSY) are performed on the trapped peak. scilit.com This provides detailed information about the proton environment and connectivity within the impurity's structure, confirming the arrangement of the alkyl chains, the chloroethyl group, and the core heterocyclic system. This technique is particularly valuable for definitively characterizing unknown impurities discovered during stability studies or process development. iosrphr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

While non-volatile impurities like this compound are best analyzed by LC-MS, a comprehensive impurity profile must also account for any potential volatile or semi-volatile compounds. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) is the standard technique for detecting and quantifying these types of impurities, which often include residual solvents from the manufacturing process. thermofisher.comispub.comijpsonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 ppm). veeprho.com This precision allows for the determination of a unique elemental formula for the measured mass, greatly increasing the confidence in an impurity's identification. joac.infocontractpharma.com

For this compound (C₂₇H₄₅ClN₂O₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, would measure the mass of the impurity eluting from the LC column. joac.info If the measured mass matches the theoretical mass within a narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed elemental composition, distinguishing it from other potential structures with the same nominal mass. HRMS is a critical tool for confirming the identity of novel or unexpected impurities. joac.info

Table 3: Accurate Mass Determination Example (Paliperidone)

| Compound | Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Reference |

| Paliperidone | C₂₃H₂₇FN₄O₃ | 427.2140 | 427.2135 | 1.23 | joac.info |

Analytical Method Validation for this compound Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying this compound, this involves a series of tests to confirm the method's reliability, accuracy, and precision.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is crucial for accurately quantifying the impurity. The calibration range is the interval between the upper and lower concentration limits for which the method has been proven to be linear, accurate, and precise.

The assessment typically involves preparing a series of standard solutions of this compound at different concentrations and analyzing them. The instrument's response (e.g., peak area in a chromatogram) is then plotted against the known concentration. The relationship is evaluated using linear regression analysis, with the correlation coefficient (R²) being a key indicator of linearity. An R² value of 0.999 or greater is generally considered acceptable. ijper.orgrasayanjournal.co.in

Illustrative Data for Linearity Assessment (Based on Paliperidone Studies)

| Parameter | Finding | Reference |

|---|---|---|

| Concentration Range | 7.5 - 150 µg/mL | ijper.org |

| Regression Equation | y = 34255x + 21521 | ijper.org |

| Correlation Coefficient (R²) | 0.999 | ijper.org |

| Concentration Range | 5 - 30 µg/mL | rasayanjournal.co.in |

| Regression Equation | y = 18076.52x + 1599.4 | rasayanjournal.co.in |

| Correlation Coefficient (R²) | 0.999 | rasayanjournal.co.in |

Accuracy refers to the closeness of the test results to the true value. It is typically assessed through recovery studies, where a known amount of the impurity standard is "spiked" into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected level). The method's accuracy is expressed as the percentage of the analyte recovered. High recovery rates, often between 98% and 102%, indicate an accurate method. sphinxsai.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day precision) : Assesses precision over a short interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Ruggedness) : Evaluates the method's reproducibility under varied conditions, such as on different days, with different analysts, or on different equipment. ijper.org

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A %RSD of less than 2% is generally required. ijper.org

Illustrative Data for Accuracy (Based on Paliperidone Recovery Studies)

| Spike Level | Mean Recovery (%) | Acceptance Criteria | Reference |

|---|---|---|---|

| 50% | 99.7% | 98.0% - 102.0% | japsonline.com |

| 100% | 98.5% | japsonline.com | |

| 150% | 98.6% | japsonline.com |

Illustrative Data for Precision (Based on Paliperidone %RSD)

| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Repeatability (Method Precision) | Peak Area | 0.394% | ≤ 2.0% | ijper.org |

| Intermediate Precision | Different Analyst | < 2.0% | ≤ 2.0% | ijper.org |

| Different Instrument | < 2.0% | ≤ 2.0% | ijper.org |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ijper.org

These limits are critical for ensuring that even trace amounts of this compound can be reliably measured. They are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijper.org

Illustrative LOD/LOQ Values (Based on Paliperidone Studies)

| Parameter | Value (µg/mL) | Methodology | Reference |

|---|---|---|---|

| LOD | 0.14 | Based on Standard Deviation of the Response and Slope | ijper.org |

| LOQ | 0.42 | ||

| LOD | 0.05 | Signal-to-Noise Ratio | rasayanjournal.co.in |

| LOQ | 0.20 | ||

| LOD | 1.72 | ANOVA Analysis | sphinxsai.com |

| LOQ | 5.35 |

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the main drug (Paliperidone), other impurities, degradation products, or placebo components. ijpbs.com This is a critical parameter for an impurity method to ensure that the measured signal corresponds only to this compound.

Specificity is commonly verified through forced degradation studies, where the drug product is exposed to harsh conditions like acid, base, oxidation, heat, and photolytic stress to intentionally produce degradation products. ijper.orgnih.gov The analytical method must be able to separate the peak of this compound from any degradants formed and from the parent Paliperidone peak. ijpbs.comresearchgate.net The resolution between adjacent peaks is a key measure of selectivity. phenomenex.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. japsonline.com For a High-Performance Liquid Chromatography (HPLC) method, these variations might include:

Changes in the pH of the mobile phase buffer (e.g., ± 0.1). japsonline.com

Variations in the mobile phase composition (e.g., ± 2%).

Slight adjustments to the flow rate (e.g., ± 0.05 mL/min). japsonline.com

Changes in the column temperature (e.g., ± 5 °C). japsonline.com

The method is considered robust if system suitability parameters remain within acceptance criteria despite these minor changes. ijper.orgRuggedness is a measure of the method's reproducibility under different external conditions, such as by different analysts or in different laboratories, and is assessed as part of intermediate precision.

Illustrative Parameters for Robustness Testing (Based on Paliperidone HPLC Methods)

| Parameter Varied | Variation | Effect on Results | Reference |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | %RSD < 2.0% | ijper.org |

| Wavelength | ± 2 nm | %RSD < 2.0% | ijper.orgjapsonline.com |

| Mobile Phase Organic Content | ± 2% | %RSD < 2.0% | ijper.org |

| Buffer pH | ± 0.2 | %RSD < 2.0% | sphinxsai.com |

System Suitability Testing (SST) is an integral part of any analytical method and is performed before routine analysis to ensure the system is performing adequately. rjstonline.com A standard solution is injected multiple times, and key chromatographic parameters are evaluated against predefined acceptance criteria. ijpbs.com

Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 (often ≤ 1.5) | japsonline.comijpbs.com |

| Theoretical Plates | Not less than 2000 (often > 3000 or 5000) | ijper.orgjapsonline.comijpbs.com |

| %RSD of Replicate Injections (Peak Area) | Not more than 2.0% | ijper.orgijpbs.com |

| Resolution (between impurity and main peak) | Not less than 2.0 | phenomenex.com |

Characterization and Structural Elucidation of Paliperidone Impurity 07

Comprehensive Data Interpretation from Multi-Platform Analytical Approaches

The identification and characterization of 9-Keto-Paliperidone in bulk drug substances and pharmaceutical formulations are primarily achieved through advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). iajpr.com These methods are crucial for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

A validated LC-MS/MS method has been developed for the effective identification and quantification of 9-Keto-Paliperidone. iajpr.comresearchgate.net This analytical approach demonstrates high specificity and sensitivity, allowing for the detection of the impurity at very low concentrations (e.g., 0.0870%). iajpr.com The use of a standard reference sample of the keto impurity is vital for validating analytical methods and ensuring the accuracy of quality control tests in both raw materials and finished products. researchgate.net The chromatographic conditions are optimized to ensure a clear resolution between Paliperidone (B428) and all its known related substances, including the 9-Keto impurity. researchgate.net

Table 1: Example of LC-MS/MS Chromatographic Conditions for Impurity Profiling

| Parameter | Specification |

|---|---|

| Chromatographic System | Agilent HPLC with a TOF mass spectrometer (Waters) iajpr.comresearchgate.net |

| Column | Zorbax SBCN (150 x 4.6mm; 5µ) iajpr.comresearchgate.net |

| Mobile Phase | Non-linear gradient of 0.077% w/v ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) iajpr.comresearchgate.net |

| Flow Rate | 1.3 ml/min iajpr.comresearchgate.net |

| Detector | UV at 277 nm and Mass Spectrometer (ESI) iajpr.comresearchgate.net |

| Injection Volume | 20 µL iajpr.comresearchgate.net |

| Column Thermostat | 30 °C researchgate.net |

Proposed Chemical Structure of 9-Keto-Paliperidone Based on Spectroscopic Data

The chemical structure of 9-Keto-Paliperidone has been elucidated and confirmed using mass spectrometry. iajpr.com The proposed structure is 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-7,8-dihydro-2-methyl-6H-pyrido[1,2-a]pyrimidine-4,9-dione. veeprho.comiajpr.com This structure is consistent with it being a direct oxidation product of Paliperidone, where the secondary alcohol at the 9-position is converted to a ketone.

LC-MS/MS analysis provides key data for this structural confirmation. iajpr.com In mass spectrometric analysis, the fragmentation pattern is a critical piece of evidence. For the keto impurity, a molecular ion [M-H]⁻ was observed at m/z 427. iajpr.com Further fragmentation (MS/MS) of this parent ion generated a significant daughter ion peak at m/z 325.3. iajpr.com This fragmentation pattern, combined with the known structure of Paliperidone, supports the proposed chemical structure of the 9-Keto impurity. iajpr.com

Table 2: Spectroscopic Data for 9-Keto-Paliperidone

| Analytical Technique | Data | Interpretation |

|---|---|---|

| Molecular Formula | C23H25FN4O3 pharmaffiliates.com | Confirms the elemental composition. |

| Molecular Weight | 424.47 g/mol pharmaffiliates.com | Corresponds to the loss of two hydrogen atoms from Paliperidone (426.48 g/mol ) due to oxidation. |

| LC-MS/MS (ESI) | Parent Ion [M-H]⁻: m/z 427 Daughter Ion: m/z 325.3 iajpr.com | The mass-to-charge ratio is consistent with the proposed molecular weight. The fragmentation pattern helps confirm the structural identity. iajpr.com |

Confirmation of Impurity 07 Structure through Independent Chemical Synthesis

9-Keto-Paliperidone is known to be a process-related impurity formed during the synthesis of Paliperidone. wipo.intgoogle.com Its structure is definitively confirmed through independent preparation and the use of the resulting pure compound as a reference standard. researchgate.netscholarsresearchlibrary.com This synthesized reference material is used in "spiking studies," where it is added to a sample containing Paliperidone. The co-elution of the synthesized standard with the impurity peak in the sample under identical HPLC conditions confirms the impurity's identity. scholarsresearchlibrary.com

While detailed synthetic schemes in peer-reviewed literature are focused on the synthesis of the parent drug, the preparation of the keto impurity for use as a reference standard is mentioned. researchgate.netscholarsresearchlibrary.com One study describes the independent preparation of a "Hydroxy keto paliperidone," a closely related structure, from a known precursor (compound 18) via condensation with another intermediate (compound 8) in the presence of triethylamine (B128534) as a base. scholarsresearchlibrary.com The availability of isolated 9-Keto-Paliperidone as a reference standard from various commercial suppliers further attests to its successful synthesis and isolation for analytical purposes. veeprho.compharmaffiliates.comalentris.org

Elucidation of Stereochemical Aspects of Paliperidone Impurity 07

Paliperidone is a racemic mixture, possessing a single chiral center at the carbon in the 9-position, which bears a hydroxyl (-OH) group. scholarsresearchlibrary.com The formation of 9-Keto-Paliperidone involves the oxidation of this secondary alcohol to a ketone (a carbonyl group, C=O).

This chemical transformation results in the loss of the stereocenter at the 9-position. The sp³-hybridized chiral carbon of the alcohol becomes an sp²-hybridized, planar carbonyl carbon. Consequently, 9-Keto-Paliperidone is an achiral molecule and does not exhibit enantiomeric forms.

Comparative Analysis of Impurity 07 with Known Paliperidone Related Substances

9-Keto-Paliperidone is a critical impurity that must be monitored and controlled in the final pharmaceutical product. It is distinguished from Paliperidone and other related substances primarily through chromatographic methods like HPLC and UPLC. google.com

In a typical reversed-phase HPLC analysis, 9-Keto-Paliperidone, being less polar than Paliperidone due to the replacement of the hydroxyl group with a ketone, will have a different retention time. Its presence and quantity are precisely determined by comparing the peak in the chromatogram to that of a certified reference standard. google.com For example, one study reported that the keto impurity was resolved from Paliperidone with a relative retention time (RRT) that allowed for its clear identification. google.com The development of stability-indicating analytical methods ensures that 9-Keto-Paliperidone can be resolved from the parent compound and other potential degradants or process impurities, such as Didehydro paliperidone and Desfluoro paliperidone. researchgate.netscholarsresearchlibrary.com

Control Strategies and Mitigation Approaches for Paliperidone Impurity 07

Purification Techniques for the Active Pharmaceutical Ingredient to Reduce Impurity 07 Levels

Optimization of Crystallization and Recrystallization Processes

Crystallization is a fundamental and widely employed technique for the purification of paliperidone (B428) and the mitigation of impurities, including Impurity 07. nih.gov The low solubility of paliperidone in most common organic solvents presents a significant challenge, necessitating carefully optimized crystallization processes. epo.org

Research has focused on various solvent systems and conditions to effectively remove impurities. A common approach involves dissolving the crude paliperidone, often with purity levels around 92-98%, in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the purified product. google.comepo.org Solvents such as isopropanol, methanol (B129727), acetone (B3395972), and N,N-dimethylacetamide have been utilized. epo.orgepo.org For instance, dissolving crude paliperidone in N,N-dimethylacetamide at 100-105 °C and then cooling to 8-10 °C has been shown to be an effective purification method. epo.org Similarly, recrystallization from isopropanol, at times in the presence of activated charcoal, can significantly reduce impurity levels. epo.org

Another effective strategy involves the formation and purification of a paliperidone salt, such as paliperidone hydrochloride. googleapis.comgoogle.com The crude paliperidone can be converted to its hydrochloride salt, which can then be purified through recrystallization from water or aqueous-organic solvent mixtures. googleapis.com This process has been shown to yield paliperidone with purity exceeding 99.9%. googleapis.com The purified salt is then converted back to the free base. google.com

To specifically target oxidation-related impurities like Paliperidone N-Oxide, unique approaches have been developed. One innovative method involves crystallizing the impure paliperidone in the presence of a reducing agent, such as sodium borohydride (B1222165). google.com This technique converts the N-oxide impurity back into the parent paliperidone molecule during the purification step. google.com For example, dissolving paliperidone with a 0.35% impurity content in a mixture of water, isopropanol, and acetic acid, followed by treatment with a sodium borohydride solution, effectively reduces the impurity level. google.com

Furthermore, the quality of the solvents used is critical. Studies have shown that the presence of peroxides in solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of the N-oxide impurity. researchgate.net It was observed that a peroxide content of more than 0.015% in THF promotes the formation of Impurity 07, establishing a critical quality attribute for the solvent used in the purification process. researchgate.net To counteract this, purification processes may incorporate a small amount of an ammonia (B1221849) solution during crystallization in THF, which helps in reducing specific impurities. researchgate.net A final purification step suspending paliperidone in a mixture of acetone and aqueous ammonia at elevated temperatures has also proven effective in removing residual N-oxide impurity. researchgate.net

Table 1: Examples of Crystallization Systems for Paliperidone Purification

| Crystallization/Recrystallization System | Initial Purity/Impurity Level | Achieved Purity | Key Findings/Notes | Reference |

|---|---|---|---|---|

| Isopropyl alcohol, ethanol (B145695), methanol, water, ketones, THF | Not specified | ~99.9% | A simple process suitable for industrial scale. | google.com |

| N,N-dimethylacetamide / Acetone wash | 92.3% | >99.9% | Crude product dissolved at 100-105°C, then cooled to 8-10°C. | epo.org |

| Water, isopropanol, acetic acid with Sodium Borohydride | 98.6% (0.35% Impurity 7.2) | Not specified (impurity reduced) | Hydride reductant converts the ketone/N-oxide impurity back to paliperidone. | google.com |

| Water (for Paliperidone HCl salt) | 99.4% | >99.9% | Recrystallization of the hydrochloride salt is highly effective. | googleapis.com |

| Acetone / Aqueous Ammonia | Not specified | Not specified (removes impurity) | Suspension at 50-54°C removes N-oxide (Impurity 7) and keto paliperidone (Impurity 8). | researchgate.net |

| Tetrahydrofuran (THF) | Not specified | Not specified | Peroxide content in THF must be ≤0.015% to prevent formation of N-oxide impurity. | researchgate.net |

Application of Quality by Design (QbD) Principles in Impurity Control for Paliperidone

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. veeprho.com The implementation of QbD principles is crucial for developing a robust manufacturing process for paliperidone that consistently produces a final product with the desired purity and a controlled impurity profile. veeprho.comiajpr.com

The QbD approach for paliperidone involves identifying Critical Quality Attributes (CQAs) of the drug substance, such as purity and specific impurity levels. For example, the level of Paliperidone Impurity 07 would be defined as a CQA. Subsequently, Critical Process Parameters (CPPs) that can affect these CQAs are identified through risk assessment tools like cause-and-effect diagrams. researchgate.netresearchgate.net

In the context of controlling Impurity 07, CPPs could include reaction temperature, pressure, time, stoichiometric ratios of reactants, and the quality of raw materials and solvents. epo.org For instance, controlling the peroxide level in THF during crystallization is a direct application of QbD, where a parameter of an input material is identified as critical to the final product quality. researchgate.net

Design of Experiments (DoE) is a core tool within the QbD framework used to study the effects of CPPs on CQAs. iajpr.com Statistical designs, such as Plackett-Burman for screening multiple parameters and Box-Behnken or Central Composite designs for optimization, are employed to understand the relationships between variables and to establish a "Design Space". researchgate.netresearchgate.net This Design Space is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this defined space ensures that the impurity levels remain within the acceptable limits set by regulatory bodies. researchgate.net

The QbD methodology has been applied not only to the synthesis and purification of paliperidone but also to the development of analytical methods used for its quality control. researchgate.netresearchgate.net An Analytical QbD (AQbD) approach ensures that the methods used to measure impurities are robust, accurate, and reliable. This involves defining an Analytical Target Profile (ATP), conducting risk assessments to identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate), and using DoE to establish a Method Operable Design Region (MODR). researchgate.netresearchgate.net This ensures consistent and reliable monitoring of the impurity profile of paliperidone throughout its lifecycle.

Table 2: Application of QbD Principles in Paliperidone Impurity Control

| QbD Element | Application in Paliperidone Process/Analysis | Example/Tool | Outcome | Reference |

|---|---|---|---|---|

| Quality Target Product Profile (QTPP) | Defining the desired quality, safety, and efficacy of the final paliperidone product, including impurity limits. | Setting the specification for Impurity 07 at ≤ 0.10%. | A clear goal for the development process. | iajpr.com |

| Critical Quality Attribute (CQA) | Identifying key physical, chemical, biological, or microbiological attributes that should be within a specific limit to ensure product quality. | Purity of paliperidone; level of Paliperidone N-Oxide. | Focuses process development on controlling attributes critical to product safety and efficacy. | researchgate.net |

| Risk Assessment | Identifying and evaluating process parameters that could impact CQAs. | Cause-and-Effect Diagram; Failure Mode Effects Analysis (FMEA). | Prioritizes parameters for experimental investigation (e.g., solvent quality, reaction temperature). | researchgate.netresearchgate.net |

| Design of Experiments (DoE) | Systematically studying the effect of Critical Process Parameters (CPPs) on CQAs. | Box-Behnken Design; Plackett-Burman Design; Central Composite Design. | Creates a mathematical model of the process, leading to an optimized and robust method. | iajpr.comresearchgate.netresearchgate.net |

| Design Space | Establishing a region of operating parameters within which the product quality is assured. | Contour plots; 3D response surfaces derived from DoE. | Provides operational flexibility while maintaining consistent quality and minimizing impurity formation. | researchgate.net |

| Control Strategy | A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. | In-process controls (e.g., real-time HPLC tracking), raw material specifications (e.g., peroxide limit in THF). | Consistent production of high-purity paliperidone meeting all regulatory requirements. | researchgate.net |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Paliperidone |

| This compound / Paliperidone N-Oxide |

| Isopropyl alcohol |

| Ethanol |

| Methanol |

| Tetrahydrofuran (THF) |

| Acetone |

| N,N-dimethylacetamide |

| Paliperidone Hydrochloride |

| Sodium borohydride |

| Acetic acid |

| Ammonia |

| Keto paliperidone |

| Paliperidone palmitate |

Future Research Directions and Methodological Innovations in Impurity Profiling for Paliperidone Impurity 07

Integration of Chemometrics and Advanced Data Analysis for Comprehensive Impurity Profiling

The complexity of pharmaceutical impurity profiles necessitates advanced data analysis techniques to extract meaningful information from large analytical datasets. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for a more comprehensive understanding of Paliperidone (B428) Impurity 07.

Future research should focus on the application of multivariate analysis to chromatographic data obtained from the analysis of paliperidone samples. Techniques such as Principal Component Analysis (PCA) can be employed to identify patterns and correlations between different process parameters and the formation of Impurity 07. By analyzing multidimensional data from techniques like High-Performance Liquid Chromatography (HPLC) with diode-array detection, it is possible to identify subtle variations in the impurity profile that might be missed by traditional univariate analysis.

Furthermore, Design of Experiments (DoE) can be integrated with chemometric models to optimize analytical methods for the detection of Paliperidone Impurity 07. This approach allows for the systematic evaluation of multiple factors influencing the analytical separation, leading to the development of more robust and reliable methods. A chemometrically assisted optimization of an HPLC method for the determination of paliperidone has been previously reported, demonstrating the feasibility of this approach.

Table 1: Application of Chemometric Models in the Analysis of this compound

| Chemometric Technique | Application in Impurity Profiling | Potential Outcome for Impurity 07 |

|---|---|---|

| Principal Component Analysis (PCA) | Exploratory data analysis of multiple batches | Identification of key variables contributing to the presence of Impurity 07. |

| Partial Least Squares (PLS) | Quantitative modeling of impurity levels | Prediction of Impurity 07 concentration based on spectral or process data. |

Exploration of Emerging Analytical Technologies for Enhanced Detection and Characterization

While conventional HPLC remains a cornerstone of pharmaceutical analysis, emerging technologies offer enhanced sensitivity, selectivity, and speed for the detection and characterization of impurities like this compound.

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for the structural elucidation of unknown impurities. nih.govjapsonline.com The high mass accuracy and fragmentation capabilities of UPLC-Q-TOF-MS would be invaluable for confirming the structure of this compound and identifying any new, related low-level impurities. nih.gov

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to traditional liquid chromatography, utilizing supercritical carbon dioxide as the primary mobile phase. nih.gov SFC can offer unique selectivity for complex mixtures and is particularly well-suited for chiral separations. An SFC-tandem mass spectrometry method has been successfully developed for the simultaneous estimation of risperidone (B510) (the parent drug of paliperidone) and its metabolites, highlighting its potential for the analysis of paliperidone and its impurities. nih.gov

Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be explored for the impurity profiling of paliperidone. nih.govresearchgate.netnih.gov CE offers advantages such as low sample and reagent consumption and different separation mechanisms compared to chromatography, which can be beneficial for resolving closely related impurities. nih.govresearchgate.netnih.gov

Table 2: Comparison of Emerging Analytical Technologies for this compound Analysis

| Technology | Principle | Advantages for Impurity 07 Profiling |

|---|---|---|

| UPLC-Q-TOF-MS | High-resolution liquid chromatography with accurate mass detection | High sensitivity and specificity for structural confirmation and identification of trace impurities. |

| SFC-MS | Chromatography using a supercritical fluid as the mobile phase | Reduced environmental impact, unique selectivity, and fast analysis times. nih.gov |

Development of Green Analytical Chemistry Approaches for Sustainable Impurity Analysis

The pharmaceutical industry is increasingly focusing on sustainable practices, and "green" analytical chemistry is an integral part of this initiative. The development of eco-friendly methods for the analysis of this compound can significantly reduce the environmental footprint of quality control processes.

The principles of green analytical chemistry focus on reducing or eliminating the use of hazardous solvents and reagents, minimizing waste, and reducing energy consumption. For the HPLC analysis of this compound, this can involve replacing toxic solvents like acetonitrile (B52724) with more environmentally benign alternatives such as ethanol (B145695) or isopropanol. sciensage.info Method miniaturization, through the use of shorter columns with smaller particle sizes (as in UPLC), also contributes to greener analysis by reducing solvent consumption. japsonline.com

As mentioned, Supercritical Fluid Chromatography (SFC) is an inherently greener technique due to its reliance on carbon dioxide as the main component of the mobile phase. nih.gov The development of a validated SFC method for this compound would be a significant step towards a more sustainable analytical workflow.

Table 3: Green Analytical Approaches for this compound

| Green Strategy | Implementation | Environmental Benefit |

|---|---|---|

| Solvent Substitution | Replacing acetonitrile with ethanol in HPLC mobile phase | Reduced toxicity and improved biodegradability of waste. |

| Method Miniaturization | Utilizing UPLC systems with smaller column dimensions | Lower solvent consumption and faster analysis times, leading to energy savings. japsonline.com |

Predictive Modeling and Computational Chemistry for Anticipating Impurity Formation Pathways

Predictive modeling and computational chemistry are becoming increasingly valuable in pharmaceutical development for understanding and predicting the formation of impurities. These in silico approaches can provide insights into the degradation pathways and stability of drug molecules, helping to anticipate the formation of impurities like this compound.

Software applications capable of predicting degradation products can be used to generate a theoretical impurity profile of paliperidone under various stress conditions. nih.gov By comparing these predictions with experimental data from forced degradation studies, a more complete understanding of the degradation pathways can be achieved. nih.govijper.orgresearchgate.net This can aid in the proactive identification of potential impurities that may arise during manufacturing and storage.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the paliperidone molecule. These studies can help to identify the most labile parts of the molecule and predict the likely sites of degradation. This information can be used to propose mechanisms for the formation of known impurities like Impurity 07 and to predict the structures of other potential degradation products.

Table 4: Computational Approaches for Predicting this compound Formation

| Computational Tool | Application | Insight Gained for Impurity 07 |

|---|---|---|

| Degradation Prediction Software | In silico simulation of degradation under stress conditions | Prediction of potential degradation pathways leading to Impurity 07. nih.gov |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies and reactivity indices | Identification of reactive sites on the paliperidone molecule susceptible to degradation. |

By embracing these future research directions and methodological innovations, the pharmaceutical industry can enhance the robustness and sustainability of impurity profiling for this compound, ultimately contributing to the delivery of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Paliperidone Impurity 07 in pharmaceutical formulations?

- Methodological Answer : Use hyphenated techniques such as HPLC-UV coupled with LC-MS/MS for simultaneous identification and quantification. Validate methods per ICH guidelines by assessing specificity (chromatographic resolution from parent compound), linearity (R² ≥ 0.998), accuracy (spike recovery 98–102%), and precision (RSD ≤ 2%) . Structural confirmation requires NMR (¹H/¹³C) and HRMS to distinguish the dimer impurity from related analogs .

Q. How can researchers ensure the synthesis of this compound meets required purity standards for reference material preparation?

- Methodological Answer : Follow a multi-step purification protocol :

- Step 1 : Optimize reaction conditions (e.g., temperature, solvent ratios) to minimize byproducts.

- Step 2 : Use preparative chromatography (C18 columns, gradient elution) with in-line UV detection.

- Step 3 : Confirm purity via HPLC-DAD (≥98% area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the key spectral characteristics used in structural elucidation of this compound?

- Methodological Answer : Focus on:

- NMR : Look for diagnostic peaks such as aromatic protons (δ 7.2–7.8 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).

- MS/MS : Monitor fragmentation patterns (e.g., m/z 427 → 285 for cleavage at the benzisoxazole-piperidine bond) .

Advanced Research Questions

Q. What experimental design considerations are critical when developing forced degradation studies to evaluate this compound formation pathways?

- Methodological Answer :

- Stress Conditions : Expose the parent drug to acid/base hydrolysis (0.1–1M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) conditions.

- Sampling Strategy : Collect time-point samples (0, 24, 48 hrs) to track impurity progression.

- Data Interpretation : Use kinetic modeling (zero/first-order plots) to differentiate primary vs. secondary degradation pathways .

Q. How should researchers approach validation of stability-indicating methods for this compound quantification under ICH guidelines?

- Methodological Answer : Conduct intermediate precision studies with:

- Variability Factors : Different analysts, instruments, and days.

- Robustness Testing : ±2% mobile phase composition, ±0.2 pH buffer adjustments.

- Statistical Criteria : ANOVA evaluation of inter-day precision (p > 0.05 indicates no significant variability) .

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound across different studies?

- Methodological Answer :